molecular formula C9H14F3N B13282811 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane

Cat. No.: B13282811
M. Wt: 193.21 g/mol
InChI Key: YIBIURGYSYDZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane (CAS 1478287-94-3) is a high-value spirocyclic chemical building block for drug discovery and medicinal chemistry research. This compound features a rigid, three-dimensional azaspiro[3.5]nonane scaffold substituted with a metabolically stable trifluoromethyl group, properties that are highly sought after in the design of novel bioactive molecules . The 7-azaspiro[3.5]nonane core is a privileged structure in pharmaceutical development. Research has demonstrated its critical role as a central scaffold in potent, nonbile acid Farnesoid X Receptor (FXR) agonists investigated for the treatment of nonalcoholic steatohepatitis (NASH) . Furthermore, this spirocyclic framework has been utilized in the development of orally efficacious inhibitors of Fatty Acid Amide Hydrolase (FAAH), showcasing its potential for application in pain research . The incorporation of the trifluoromethyl group often enhances a compound's metabolic stability, lipophilicity, and membrane permeability, making this reagent particularly valuable for optimizing the pharmacokinetic properties of lead candidates . As a versatile synthetic intermediate, it serves as a key precursor in constructing molecules for various other therapeutic areas, as evidenced by its appearance in numerous patent filings . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

7-(trifluoromethyl)-1-azaspiro[3.5]nonane

InChI

InChI=1S/C9H14F3N/c10-9(11,12)7-1-3-8(4-2-7)5-6-13-8/h7,13H,1-6H2

InChI Key

YIBIURGYSYDZMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCN2

Origin of Product

United States

Synthetic Methodologies for 7 Trifluoromethyl 1 Azaspiro 3.5 Nonane

Retrosynthetic Analysis of the Azaspiro[3.5]nonane Core

A retrosynthetic approach to the 1-azaspiro[3.5]nonane core involves strategically disconnecting the molecule into simpler, more readily available starting materials. The key disconnections can be made at the C-N bonds of either the azetidine (B1206935) or piperidine (B6355638) ring, or at the C-C bonds forming the rings, particularly those adjacent to the spirocenter. This analysis reveals that the core structure can be assembled by either forming the azetidine ring onto a pre-existing piperidine or vice versa, or by a convergent approach where the spirocenter is constructed in a key cyclization step.

The construction of the azetidine ring is a critical step in the synthesis of the 1-azaspiro[3.5]nonane framework. Azetidines are strained four-membered heterocycles, and their synthesis often requires specific and efficient methods to overcome the inherent ring strain. magtech.com.cn

Several established strategies for azetidine synthesis can be adapted for this purpose:

Intramolecular Cyclization: A primary route involves the intramolecular nucleophilic substitution of a γ-functionalized amine. organic-chemistry.org For instance, a 1,3-propanediol (B51772) derivative can be converted into a bis-triflate in situ, which then undergoes alkylation with a primary amine to form the azetidine ring. organic-chemistry.org In the context of the azaspiro[3.5]nonane core, this would involve a precursor containing a piperidine ring with a 3-(aminomethyl)-3-(hydroxymethyl) substitution pattern.

Palladium-Catalyzed C-H Amination: Modern synthetic methods include the palladium-catalyzed intramolecular amination of unactivated C-H bonds. organic-chemistry.org A picolinamide (B142947) (PA) protected amine can direct the cyclization at a γ C-H bond to furnish the azetidine ring. organic-chemistry.org

Ring Expansion of Aziridines: The expansion of a three-membered aziridine (B145994) ring can also yield an azetidine. magtech.com.cn A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can effectively insert a methylene (B1212753) group to form the corresponding 1-arenesulfonylazetidine. organic-chemistry.org

Azetidine Formation Strategy Description Key Reagents/Conditions
Intramolecular CyclizationCyclization of γ-amino alcohols or halides.SOCl₂, Triflate formation
C-H AminationPalladium-catalyzed intramolecular cyclization.Pd catalyst, Picolinamide protecting group
Aziridine Ring ExpansionMethylene insertion into an aziridine ring.Dimethylsulfoxonium methylide

The piperidine moiety is one of the most ubiquitous heterocyclic cores in bioactive compounds, and numerous methods have been developed for its synthesis. mdpi.com These methods can be broadly categorized and applied to the construction of the azaspiro[3.5]nonane system.

Hydrogenation of Pyridine (B92270) Precursors: A common and effective method is the reduction of a substituted pyridine ring. mdpi.com Catalytic hydrogenation using rhodium or palladium catalysts can reduce the aromatic pyridine to the saturated piperidine ring. nih.govresearchgate.net This approach allows for the early introduction of substituents, including the trifluoromethyl group, onto the aromatic precursor.

Intramolecular Cyclization of Linear Amines: Acyclic amine precursors can undergo cyclization to form the piperidine ring. mdpi.com This can be achieved through various reactions:

Aza-Prins Cyclization: The reaction of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by AlCl₃, can produce a substituted piperidine. organic-chemistry.org

Intramolecular aza-Michael Reactions: The conjugate addition of an amine to an α,β-unsaturated system within the same molecule is a powerful tool for constructing the piperidine ring. nih.govmdma.ch

Reductive Amination: The intramolecular reductive amination of δ-ketoamines or δ-amino aldehydes provides a direct route to the piperidine scaffold.

Wacker-Type Aerobic Oxidative Cyclization: A palladium-catalyzed aerobic cyclization of N-protected alkenes containing a tethered amine can form the piperidine ring. organic-chemistry.org

Approaches to Spirocenter Construction

The creation of the quaternary spirocenter is arguably the most crucial and challenging step in the synthesis of 1-azaspiro[3.5]nonane. This can be achieved through various intramolecular cyclization reactions or stereoselective methods that define the three-dimensional structure of the molecule.

The formation of the spirocyclic system often relies on a key cyclization step that simultaneously establishes the spirocenter.

Intramolecular Alkylation: A strategy analogous to the synthesis of diazaspirocycles can be employed, which utilizes nitrile lithiation followed by intramolecular alkylation. acs.orgnih.gov This involves a precursor containing both the azetidine and a portion of the piperidine ring, with a nitrile group and a leaving group positioned to allow for cyclization.

Domino Radical Bicyclization: While demonstrated for the synthesis of 1-azaspiro[4.4]nonane, the concept of a domino radical bicyclization could be applied. acs.org This process involves the formation and capture of radicals in a cascade reaction to build the spirocyclic skeleton in a single step. acs.org

Michael Addition-Based Cyclization: An intramolecular Michael addition can be used as a key step to form one of the rings onto the other, thereby constructing the spirocenter. mdma.ch For example, a suitably substituted piperidinone could serve as a Michael acceptor for an intramolecular nucleophilic attack to form the azetidine ring.

Controlling the stereochemistry of the spirocenter and any substituents is vital, particularly for applications in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of the target molecule. mdpi.com

Rhodium-Catalyzed Asymmetric Cyclopropanation: A powerful method for the stereoselective synthesis of azaspiro compounds involves the dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins. acs.orgacs.org For instance, the reaction of an N-protected 4-methylenepiperidine (B3104435) with a donor/acceptor carbene, using an optimized chiral dirhodium catalyst like Rh₂(p-PhTPCP)₄, can produce spirocyclopropanes with high enantioselectivity. acs.orgacs.org These intermediates can then be further manipulated to form the desired azaspiro[3.5]nonane structure.

Diastereoselective Addition to Imines: The diastereoselective addition of nucleophiles to chiral imines is another effective strategy. rsc.org For example, the addition of cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's imines has been shown to proceed with high diastereoselectivity and is applicable to the synthesis of 1-substituted 2-azaspiro[3.5]nonane. rsc.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as carbene transferases, have been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes, highlighting the potential for enzymatic platforms to access specific stereoisomers of azaspiro[3.5]nonane. chemrxiv.org

Stereoselective Method Catalyst/Reagent Key Feature Yield/Selectivity
Asymmetric CyclopropanationChiral Dirhodium TetracarboxylateForms spirocyclopropane intermediateGood yield, high enantiomeric excess (ee > 90%) acs.org
Diastereoselective AdditionDavis–Ellman's Chiral SulfiniminesAddition of ester anions to iminesHigh yield (up to 90%), high diastereomeric ratio (dr up to 98:2) rsc.org
Enzymatic Carbene TransferEngineered Protoglobin EnzymesStereodivergent synthesisHigh yield, high stereoselectivity, operates in aqueous media chemrxiv.org

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity. mdpi.combeilstein-journals.org Its introduction into the 7-position of the 1-azaspiro[3.5]nonane core can be achieved through two primary strategies: using a CF₃-containing building block from the outset or by late-stage trifluoromethylation.

Regioselective Trifluoromethylation Strategies

The introduction of a trifluoromethyl (CF3) group at the C7 position of the 1-azaspiro[3.5]nonane core requires a regioselective C-H functionalization strategy. Several approaches, primarily centered around radical, electrophilic, and nucleophilic trifluoromethylation, can be considered.

One plausible approach involves the late-stage C-H trifluoromethylation of a pre-formed 1-azaspiro[3.5]nonane skeleton. Direct C-H trifluoromethylation of heteroaromatic systems is a topic of high demand in various sectors of the chemical industry. nih.gov A general procedure using a stable trifluoromethyl radical source has been shown to be effective for a variety of electron-deficient and electron-rich heteroaromatic systems, demonstrating broad functional group tolerance. nih.gov The regioselectivity of such reactions can sometimes be influenced by the choice of solvent. nih.gov

Another strategy could involve the functionalization of a piperidine ring. A robust platform for the late-stage α-functionalization of N-alkyl piperidines has been developed, which proceeds through the formation of an iminium ion followed by nucleophilic functionalization. This method allows for the in situ addition of various carbon-based nucleophiles. acs.org

Furthermore, radical-mediated processes are a powerful tool for the construction of complex spirocyclic frameworks. researchgate.net The trifluoromethylation of N-heteroaromatic compounds can be achieved through highly regioselective addition of a trifluoromethyl nucleophile to activated N-heteroaromatic N-oxides. researchgate.net

The Mannich reaction is another pathway with a significant potential for introducing a trifluoromethyl group into a saturated or aromatic heterocyclic compound. benthamdirect.com This reaction has been utilized in the preparation of several piperidine-based alkaloid derivatives with a trifluoromethyl group at the α-position. benthamdirect.com

For the synthesis of trifluoromethyl-substituted spirocycles, a potential mechanism involves the oxytrifluoromethylation of allylamines. researchgate.net Additionally, the synthesis of α,γ-chiral trifluoromethylated amines has been achieved through the stereospecific isomerization of α-chiral allylic amines. acs.org

Trifluoromethylation Reagents and Catalysts

A variety of reagents and catalysts have been developed for the introduction of the trifluoromethyl group. These can be broadly categorized based on the nature of the trifluoromethyl species they generate: electrophilic, nucleophilic, or radical. The choice of reagent and catalyst is crucial for achieving the desired regioselectivity and yield.

Electrophilic Trifluoromethylating Reagents: These reagents deliver a "CF3+" equivalent and are effective for the trifluoromethylation of electron-rich substrates. Since the pioneering work of Yagupolskii and co-workers, who discovered that S-(trifluoromethyl)diarylsulfonium salts are effective for electrophilic trifluoromethylation, numerous such reagents have been developed. chem-station.com Notable examples include Umemoto's reagents, Togni's reagents, and Shibata-Johnson reagents. chem-station.combeilstein-journals.org Hypervalent iodine reagents are also effective for the electrophilic trifluoromethylation of a variety of substrates. chem-station.comacs.org

Nucleophilic Trifluoromethylating Reagents: These reagents provide a "CF3-" source and are suitable for reactions with electrophilic substrates such as carbonyl compounds. A straightforward method for the formation of trifluoromethyl ketones from methyl esters utilizes fluoroform (HCF3) in combination with a strong base like KHMDS. beilstein-journals.orgnih.gov The Ruppert-Prakash reagent (TMSCF3) is another widely used nucleophilic trifluoromethylating agent, often activated by a fluoride (B91410) source. semanticscholar.org

Radical Trifluoromethylating Reagents: These reagents generate a trifluoromethyl radical (•CF3) and are particularly useful for the C-H trifluoromethylation of heterocycles. rsc.org Trifluoroiodomethane (CF3I) can serve as a trifluoromethyl radical source in the presence of a photocatalyst like Ru(bpy)3Cl2 under visible light. core.ac.uk Sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as the Langlois reagent, is a benchtop stable solid that can generate the trifluoromethyl radical upon oxidation. nih.govresearchgate.net

The selection of a suitable catalyst is also critical. Transition metals such as copper and palladium are often employed in trifluoromethylation reactions. For instance, a combination of a copper catalyst and a Togni reagent has been used in the aminotrifluoromethylation of olefins. nih.gov Photoredox catalysis using ruthenium or iridium complexes has emerged as a mild and efficient method for generating trifluoromethyl radicals from various precursors. princeton.edu

Below is a table summarizing some common trifluoromethylation reagents and catalysts:

Reagent/Catalyst Type Examples Nature of CF3 Species Typical Substrates
Electrophilic Reagents Umemoto's Reagents, Togni's Reagents, S-(Trifluoromethyl)diarylsulfonium saltsElectrophilic (CF3δ+)Electron-rich arenes and heterocycles, enolates
Nucleophilic Reagents Ruppert-Prakash Reagent (TMSCF3), Fluoroform (HCF3)Nucleophilic (CF3δ-)Aldehydes, ketones, esters, imines
Radical Precursors Trifluoroiodomethane (CF3I), Sodium trifluoromethanesulfinate (Langlois Reagent)Radical (•CF3)Alkenes, arenes, heterocycles (via C-H activation)
Catalysts Copper salts (e.g., CuI), Palladium complexes, Ruthenium photoredox catalysts (e.g., Ru(bpy)3Cl2)VariousFacilitate radical generation, cross-coupling reactions

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane, NMR is instrumental in assigning its configuration and understanding its conformational dynamics.

The presence of a stereocenter at the spirocyclic carbon (C5) and another at the carbon bearing the trifluoromethyl group (C7) necessitates the use of advanced NMR techniques for unambiguous configurational assignment. While specific NMR data for this compound is not publicly available, the expected proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR chemical shifts can be predicted based on analogous structures.

¹H NMR: The proton spectrum would be complex due to the rigid spirocyclic framework. Protons on the cyclobutane (B1203170) and piperidine (B6355638) rings would exhibit distinct chemical shifts and coupling constants depending on their spatial orientation (axial or equatorial).

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine spectrum is particularly informative. The trifluoromethyl group would likely show a single resonance, the chemical shift of which is sensitive to the electronic environment. Coupling between the fluorine nuclei and adjacent protons (H7) would provide valuable information about the dihedral angle and, consequently, the preferred conformation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for assigning all proton and carbon signals and for determining the relative stereochemistry of the substituents. NOESY, in particular, provides information about through-space interactions between protons, which is critical for establishing the spatial arrangement of atoms.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Key Correlations/Multiplicity
¹H 1.5 - 3.5 Complex multiplets for ring protons.
¹³C 20 - 70 (Aliphatic), ~125 (CF₃, quartet) Distinct signals for each carbon.
¹⁹F -60 to -80 (relative to CFCl₃) Singlet or doublet depending on coupling with H7.

The piperidine ring in 1-azaspiro[3.5]nonane derivatives typically adopts a chair conformation to minimize steric strain. The introduction of a trifluoromethyl group at the C7 position can influence the conformational equilibrium. The bulky and electron-withdrawing nature of the CF₃ group generally leads to a preference for an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.

Studies on fluorinated piperidines have shown that the conformational preference can be influenced by a combination of steric effects, hyperconjugation, and dipole-dipole interactions d-nb.infonih.govresearchgate.netresearchgate.net. Variable-temperature NMR studies could provide insights into the energetic barriers between different conformations and determine the thermodynamically preferred state. The magnitude of the coupling constants, particularly the three-bond proton-fluorine coupling (³JH-F), is highly dependent on the dihedral angle and can be used to quantify the population of different conformers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound has not been reported in publicly accessible databases, the general principles can be discussed based on related spirocyclic compounds nih.govresearchgate.netnih.gov.

In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern to form a crystal lattice. The packing of these molecules is governed by intermolecular forces such as van der Waals interactions and, potentially, hydrogen bonding involving the amine proton and the fluorine atoms of the trifluoromethyl group. The shape of the molecule and the distribution of charge will dictate the most efficient packing arrangement. Analysis of the crystal packing can reveal the presence of specific motifs, such as dimers or chains, held together by these intermolecular forces.

For a chiral molecule like this compound, X-ray crystallography on a single crystal of a single enantiomer is the most reliable method for determining its absolute configuration. By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the absolute spatial arrangement of the atoms can be determined, unequivocally assigning the R or S configuration to the chiral centers.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure based on its fragmentation pattern upon ionization.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation of the molecular ion in the mass spectrometer would be expected to follow pathways characteristic of both the azaspiro[3.5]nonane core and the trifluoromethyl-substituted piperidine ring.

Common fragmentation pathways for nitrogen-containing heterocycles often involve alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of substituents from the piperidine ring or the opening of the cyclobutane ring. The presence of the trifluoromethyl group would likely lead to characteristic fragment ions, such as the loss of a CF₃ radical or a neutral HF molecule. The analysis of these fragmentation patterns can provide valuable structural information that complements the data obtained from NMR and X-ray crystallography.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Fragmentation Pathway
M⁺ [C₉H₁₄F₃N]⁺ Molecular Ion
M - 15 [C₈H₁₁F₃N]⁺ Loss of a methyl radical (if present as an N-methyl derivative)
M - 69 [C₈H₁₄N]⁺ Loss of a CF₃ radical
Various Fragments from ring opening Cleavage of the spirocyclic system

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a molecule such as 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane, methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic Schrödinger equation, yielding information about the molecule's energy and electronic distribution.

DFT methods, particularly with hybrid functionals like B3LYP, are often chosen as they provide a good balance between computational cost and accuracy for organic molecules. They are instrumental in optimizing molecular geometries, calculating electronic properties, and predicting spectroscopic signatures. Ab Initio methods, while more computationally intensive, can offer higher accuracy for specific properties. The choice of basis set, such as the Pople-style 6-31G(d,p) or more extensive sets, is crucial for obtaining reliable results.

Analysis of the electronic structure provides deep insights into a molecule's stability and reactivity. The introduction of a highly electronegative trifluoromethyl (-CF3) group into the 1-azaspiro[3.5]nonane scaffold is expected to significantly modulate its electronic properties through strong inductive effects.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing -CF3 group is predicted to lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted parent compound. This stabilization generally leads to a larger HOMO-LUMO gap, suggesting increased chemical stability.

Table 1: Predicted Molecular Orbital Energies (Illustrative) This table presents hypothetical DFT-calculated values to illustrate the expected electronic effect of trifluoromethylation on the azaspiro[3.5]nonane scaffold.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1-Azaspiro[3.5]nonane-6.51.58.0
This compound-7.01.28.2

Conformational Landscapes and Energy Minimization

The three-dimensional structure of this compound is complex due to the spirocyclic fusion of an azetidine (B1206935) and a cyclohexane (B81311) ring. The cyclohexane ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat or twist-boat forms. The substituent at the C7 position, the trifluoromethyl group, can be positioned either axially (perpendicular to the ring plane) or equatorially (in the plane of the ring).

Computational energy minimization is used to determine the most stable conformer. Due to steric hindrance, the trifluoromethyl group, which is bulkier than a hydrogen atom, is strongly predicted to favor the equatorial position in the chair conformation of the cyclohexane ring. This arrangement minimizes unfavorable 1,3-diaxial interactions that would destabilize the axial conformer. Quantum chemical calculations can precisely quantify the energy difference between these conformers.

Table 2: Calculated Relative Energies of Conformers (Illustrative) This table shows hypothetical relative energies for the primary chair conformers of this compound, with the lowest energy conformer set to 0.00 kcal/mol.

ConformerRelative Energy (kcal/mol)Predicted Population (at 298 K)
Equatorial-CF3 (Chair)0.00>99%
Axial-CF3 (Chair)5.50<1%

Spectroscopic Property Prediction (e.g., NMR, IR)

Theoretical calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. For this compound, calculations would show the downfield shift of protons and carbons adjacent to or near the electron-withdrawing -CF3 group. ¹⁹F NMR is particularly important, and its predicted chemical shift would be a key identifier for the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. The resulting theoretical IR spectrum would display characteristic peaks, most notably the strong C-F stretching vibrations associated with the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region.

Molecular Dynamics Simulations

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent. An MD simulation of this compound could provide insights into its conformational flexibility, the dynamics of the ring systems, and how it interacts with surrounding water or other solvent molecules. Such simulations would help in understanding the structure of the solvation shell around the molecule, particularly near the basic nitrogen atom and the lipophilic trifluoromethyl group, which is relevant for predicting its pharmacokinetic properties.

Mechanistic Studies of Spirocyclization and Trifluoromethylation Reactions

DFT calculations are invaluable for elucidating the mechanisms of complex organic reactions. The synthesis of this compound likely involves key steps such as spirocyclization and trifluoromethylation. Computational studies can model the reaction pathways for these transformations. researchgate.netacs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows chemists to understand the feasibility of a proposed synthetic route, identify the rate-determining step, and rationalize the observed stereoselectivity. For instance, DFT could be used to compare different trifluoromethylating agents or to understand the mechanism of the ring-closing reaction that forms the spirocyclic core. acs.orgnih.gov

Theoretical Insights into the Influence of the Trifluoromethyl Group on Spirocyclic Properties

The trifluoromethyl group imparts unique properties to organic molecules, and theoretical studies can precisely quantify these effects on the 1-azaspiro[3.5]nonane framework.

Electronic Effects: The primary influence of the -CF3 group is its strong inductive electron withdrawal (-I effect). This effect significantly reduces the electron density throughout the cyclohexane ring and, to a lesser extent, the azetidine ring. A key consequence is a predicted decrease in the basicity (pKa) of the azetidine nitrogen, as the lone pair of electrons is less available for protonation.

Steric and Structural Effects: As established in conformational analysis, the steric bulk of the -CF3 group dictates the molecule's preferred three-dimensional shape. researchgate.netnih.gov This has significant implications for how the molecule can interact with biological targets like enzymes or receptors.

Physicochemical Properties: The -CF3 group is known to enhance lipophilicity (fat-solubility). Computational models can predict the octanol-water partition coefficient (logP), a key measure of lipophilicity. The increased lipophilicity conferred by the -CF3 group can improve a molecule's ability to cross cell membranes, a critical factor in drug design. researchgate.net

Functionalization of the Azaspiro[3.5]nonane Framework

The functionalization of the this compound core can be strategically approached at either the nitrogen atom or the peripheral carbon positions. Each site offers unique opportunities for structural modification and the introduction of diverse chemical functionalities.

Reactions at the Nitrogen Atom (e.g., Alkylation, Acylation)

The secondary amine within the piperidine (B6355638) ring of this compound is a primary site for functionalization. Standard N-alkylation and N-acylation reactions, which are well-established for piperidine and other cyclic amines, are readily applicable to this scaffold.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534), and the reactions are often carried out in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) researchgate.net. The general scheme for N-alkylation is presented below:

Scheme 1: General N-Alkylation of a Secondary Amine
R-X + H-N< -> R-N< + H-X
ReagentBaseSolventConditionsProduct
Alkyl Halide (R-X)K₂CO₃AcetonitrileRoom Temp to 80 °CN-Alkyl-7-(trifluoromethyl)-1-azaspiro[3.5]nonane
Benzyl ChlorideDIPEADCMRoom TempN-Benzyl-7-(trifluoromethyl)-1-azaspiro[3.5]nonane
Methyl IodideNaHDMF0 °C to Room TempN-Methyl-7-(trifluoromethyl)-1-azaspiro[3.5]nonane
This table presents representative conditions for N-alkylation based on general procedures for secondary amines.

N-Acylation: The nitrogen atom can also be readily acylated using acid chlorides or acid anhydrides to form the corresponding amides. These reactions are typically rapid and can be performed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acid byproduct researchgate.netresearchgate.net.

Scheme 2: General N-Acylation of a Secondary Amine
R-COCl + H-N< -> R-CON< + HCl
ReagentBaseSolventConditionsProduct
Acetyl ChlorideTriethylamineDCM0 °C to Room TempN-Acetyl-7-(trifluoromethyl)-1-azaspiro[3.5]nonane
Benzoyl ChloridePyridineChloroformRoom TempN-Benzoyl-7-(trifluoromethyl)-1-azaspiro[3.5]nonane
Acetic AnhydrideNone/BaseNeat or SolventRoom TempN-Acetyl-7-(trifluoromethyl)-1-azaspiro[3.5]nonane
This table presents representative conditions for N-acylation based on general procedures for secondary amines.

Reactions at Peripheral Carbon Positions

Functionalization of the C-H bonds on the carbocyclic framework of this compound presents a greater challenge due to their lower reactivity compared to the nitrogen atom. However, modern C-H functionalization methodologies can potentially be applied to introduce substituents on the cyclohexane ring nih.govyale.edu. These reactions often involve transition metal catalysis to activate the C-H bonds, allowing for the introduction of various functional groups. While specific examples for this exact molecule are not prevalent in the literature, analogous transformations on similar cyclic amines have been reported rsc.orgchemrxiv.org. Such reactions could enable the synthesis of derivatives with substitution patterns that are not accessible through other means.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key feature of this molecule, significantly influencing its physical and chemical properties. Its reactivity, or lack thereof, is an important consideration in the design of synthetic routes.

Stability and Chemical Modifications of the C-CF3 Bond

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and consequently, the trifluoromethyl group is generally considered to be highly stable and chemically robust tcichemicals.comwikipedia.org. It is resistant to many common reaction conditions, including strong acids and bases, as well as oxidative and reductive environments nih.gov. This stability is a significant advantage in multistep syntheses, as the trifluoromethyl group can be carried through various transformations without being altered.

While direct modification of the C-CF3 bond is challenging, some transformations have been reported, particularly for aromatic trifluoromethyl groups tcichemicals.com. For aliphatic systems like this compound, such transformations are much rarer and would likely require harsh conditions or specialized reagents.

Stereoselective Transformations and Analog Synthesis

The synthesis of chiral analogs of this compound is of significant interest for applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. The development of stereoselective methods for the synthesis and functionalization of this scaffold is therefore a key area of research.

The introduction of stereocenters can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, the asymmetric hydrogenation of trifluoromethyl-substituted pyridinium (B92312) salts has been shown to be an effective method for the synthesis of chiral trifluoromethyl-substituted piperidines rsc.org. This approach could potentially be adapted for the synthesis of enantiomerically enriched derivatives of this compound.

Furthermore, stereoselective rearrangements of smaller ring systems, such as trifluoromethyl-substituted prolinols, have been utilized to synthesize enantioenriched 3-substituted 2-(trifluoromethyl)piperidines acs.org. Such ring-expansion strategies could offer a pathway to chiral analogs of the azaspiro[3.5]nonane system. The synthesis of chiral N-heterocycles through methods like aza-Heck cyclization also presents a potential avenue for accessing stereochemically defined azaspirocyclic structures researchgate.net.

The following table summarizes some approaches to the synthesis of chiral trifluoromethyl-substituted piperidines, which could be conceptually applied to the synthesis of chiral this compound analogs.

MethodKey FeaturesPotential Application
Asymmetric HydrogenationCatalytic, enantioselectiveDirect synthesis of chiral piperidine core
Ring Expansion of ProlinolsDiastereoselective, uses chiral poolAccess to substituted chiral piperidines
Aza Diels-Alder ReactionCycloaddition, stereocontrolFormation of substituted piperidine ring
Intramolecular Mannich ReactionCyclization, forms C-C bondConstruction of the piperidine ring
This table highlights potential stereoselective synthetic strategies based on analogous systems.

Conclusion

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane stands as a compelling, albeit underexplored, molecular entity at the intersection of spirocyclic and fluorine chemistry. The inherent advantages of the azaspirocyclic core, combined with the profound influence of the trifluoromethyl group, suggest that this compound and its derivatives hold significant promise for the development of novel therapeutics and as versatile building blocks in chemical synthesis. Further research into the synthesis, properties, and biological activities of this compound is warranted to fully unlock its potential.

Methodological Advances and Synthetic Applications in Spirocyclic Chemistry

Development of Novel Ring-Closing Methodologies for Azaspiro Systems

The synthesis of azaspiro systems, which are core structures in many natural products and pharmaceuticals, has been a significant area of research. acs.org Traditional methods often involved multi-step sequences, but recent advancements have focused on developing more efficient, one-pot cascade reactions. A notable strategy involves the tandem condensation of aliphatic ketones containing a chloride and an alkene with hydroxylamine. acs.org This process initiates a cascade of condensation to an oxime, cyclization to a nitrone, and a subsequent 1,3-dipolar cycloaddition to form tricyclic isoxazolidines as single stereoisomers. acs.org The resulting N-O bond can then be reduced to yield the desired spirocyclic amines. This methodology provides a powerful alternative to conjugate addition-based cyclizations for creating spirocyclic products. acs.org

Another key area of development is the asymmetric synthesis of these scaffolds. Azaspiro[2.y]alkanes, for instance, are increasingly valuable in drug discovery, yet their asymmetric catalytic synthesis has been a challenge. nih.gov A recently developed stereodivergent carbene transferase platform enables the cyclopropanation of unsaturated exocyclic N-heterocycles. This enzymatic approach provides access to a wide range of structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes with high yields and excellent control over both diastereoselectivity and enantioselectivity. nih.gov Furthermore, innovative approaches to scaffolds like 3-azaspiro[4.3]alkanes have been achieved in two steps from four-membered ketones, such as cyclobutanone and N-Boc-azetidinone. The key step in this synthesis is the [3+2] cycloaddition between an electron-deficient exocyclic alkene and an in-situ generated azomethine ylide. researchgate.net

These methodologies represent a significant step forward in the construction of complex azaspiro systems, offering efficient and stereocontrolled routes to valuable chemical entities.

Table 1: Selected Methodologies for Azaspiro System Synthesis

Methodology Key Transformation Precursors Product Type Key Advantages
Cascade Nitrone Cycloaddition acs.org Intramolecular 1,3-dipolar cycloaddition of an in-situ generated nitrone Aliphatic ketones with halide and alkene moieties, hydroxylamine Tricyclic isoxazolidines, reducible to spirocyclic amines One-pot cascade, high stereoisomeric purity
Enzymatic Carbene Transfer nih.gov Stereodivergent cyclopropanation Unsaturated exocyclic N-heterocycles Chiral azaspiro[2.y]alkanes High yield, excellent diastereo- and enantioselectivity
Azomethine Ylide Cycloaddition researchgate.net [3+2] cycloaddition 4-membered ketones, electron-deficient alkenes, amino acids (for ylide generation) 3-azaspiro[4.3]alkanes Access to novel scaffolds from simple ketones

Strategies for Strain Management in Fused and Spirocyclic Azetidines

The four-membered azetidine (B1206935) ring is a privileged motif in medicinal chemistry, but its synthesis and manipulation are complicated by significant ring strain (approx. 25.4 kcal/mol). rsc.org This inherent strain, while making the ring more reactive than its five-membered pyrrolidine counterpart, also presents synthetic challenges. rsc.orgrsc.org Modern synthetic strategies have learned to harness this strain as a driving force for constructing complex molecular architectures, particularly in the context of spirocycles. rsc.orgnih.gov

Strain-release driven synthesis has emerged as a powerful tool. For example, the inherent strain of azabicyclo[1.1.0]butane (ABB) fragments can be exploited to create azetidine-containing spirocycles. nih.govbris.ac.uknih.gov In this approach, novel ABB-ketone precursors can undergo electrophile-induced spirocyclization-desilylation reactions. nih.govnih.gov This strategy allows for the transformation of silyl-protected alcohols into a library of new spiro-azetidines with varying ring sizes and substituents, demonstrating how the high reactivity of a strained system can be productively channeled. nih.govbris.ac.uk

Another approach involves managing strain during the ring-forming step itself. The synthesis of 3-azetidinones via a catalytic [3+1]-cycloaddition of silyl-protected enoldiazoacetates with imido sulfur ylides is one such example. researchgate.net The reactivity of these strained azetidinones can be controlled; for instance, they can undergo a retro-Claisen ring opening when activated by an electron-withdrawing group, a different pathway than the typical amide ring opening seen in 2-azetidinones. researchgate.net The ability to introduce and control the functionality of these strained rings is crucial for their application in more complex structures like spirocyclic systems. For spirocyclobutanes in general, strain-enabled radical spirocyclization cascades using highly strained precursors like bicyclobutanes offer a rapid method for building these challenging motifs. rsc.org

Table 2: Strategies for Strain Management and Utilization in Azetidine Synthesis

Strategy Strained Precursor/Intermediate Key Transformation Outcome Relevance to Spirocycles
Strain-Release Driven Spirocyclization nih.govnih.gov Azabicyclo[1.1.0]butane (ABB) Electrophile-induced cyclization Formation of spiro-azetidines Directly harnesses strain to build the spirocyclic core
Catalytic Cycloaddition researchgate.net Enoldiazoacetates and aza-ylides [3+1]-cycloaddition Formation of chiral 3-azetidinones Controls the formation of the strained ring, which can be a spirocycle precursor
Radical Spirocyclization Cascades rsc.org Bicyclobutanes (BCBs) Radical addition and cyclization Synthesis of spirocyclobutyl lactones and lactams Utilizes strain energy as a driving force for spirocyclization
Asymmetric Photocycloaddition nih.gov Various alkenes Cross [2+2] photocycloaddition Construction of multichiral spirocyclobutanes Manages stereochemistry during the formation of the strained four-membered ring

Evolution of Trifluoromethylation Techniques for Complex Molecules

The introduction of a trifluoromethyl (CF₃) group is a key strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. nih.gov The methods for installing this group have evolved significantly from harsh, early techniques to modern, mild, and highly selective reactions suitable for complex molecules.

Early methods, dating back to the late 19th and early 20th centuries, often relied on halogen exchange reactions using reagents like antimony fluoride (B91410) (SbF₃) or hydrogen fluoride (HF) under severe conditions. wikipedia.org The development of copper-mediated reactions, such as the McLoughlin-Thrower reaction in the 1960s using trifluoroiodomethane (CF₃I) and copper powder, represented a significant step forward for aromatic trifluoromethylation. nih.govwikipedia.org

A major breakthrough was the development of shelf-stable reagents that could act as sources for nucleophilic, electrophilic, or radical CF₃ species.

Nucleophilic Reagents: The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), introduced in the 1980s, became a widely used nucleophilic CF₃ source for carbonyl compounds and aryl halides. wikipedia.orgnih.gov Fluoroform (CF₃H) has also been employed as a cost-effective nucleophilic reagent in combination with a strong base. wikipedia.orgnbinno.comnbinno.com

Electrophilic Reagents: The 1980s also saw the development of the first electrophilic trifluoromethylating agents by Yagupolskii, specifically S-trifluoromethyl diarylsulfonium salts. beilstein-journals.org This class of reagents later expanded to include the highly effective and widely used Umemoto and Togni hypervalent iodine reagents, which allow for the trifluoromethylation of a broad range of nucleophiles under mild conditions. nih.govbeilstein-journals.org

Radical Reagents: Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, was popularized in the 1990s as a convenient, solid source of the CF₃ radical under oxidative conditions. wikipedia.orgnih.govresearchgate.net Other sources like CF₃I can generate CF₃ radicals through thermal or photochemical methods. wikipedia.org

More recently, the field has focused on late-stage trifluoromethylation, which allows for the introduction of the CF₃ group at a late step in a synthetic sequence, a crucial capability for drug discovery. rsc.orgacs.orgd-nb.infonih.gov This has been enabled by the rise of photoredox and transition-metal catalysis. Copper and palladium catalysts are now routinely used to mediate the cross-coupling of various substrates with trifluoromethylating agents. nih.govwechemglobal.combeilstein-journals.org Photoredox catalysis, often merged with copper catalysis, can generate CF₃ radicals under exceptionally mild, visible-light-mediated conditions, enabling the trifluoromethylation of C-H bonds and other challenging transformations. d-nb.infosemanticscholar.orgrsc.org

Table 3: Evolution of Key Trifluoromethylation Reagents

Reagent Class Example Reagent(s) Year of Introduction/Popularization CF₃ Species Type Typical Substrates
Halogen Exchange Antimony Fluoride (SbF₃) 1892 wikipedia.org N/A Benzotrichlorides
Copper-Mediated Trifluoroiodomethane (CF₃I) / Cu 1960s wikipedia.org N/A (organometallic intermediate) Iodoaromatics
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃) 1980s wikipedia.org Nucleophilic Carbonyls, Aryl Halides
Electrophilic Yagupolskii, Umemoto, Togni Reagents 1980s-1990s beilstein-journals.org Electrophilic Enolates, Anilines, Thiophenols
Radical Langlois Reagent (CF₃SO₂Na) 1990s wikipedia.orgnih.gov Radical Aromatic Compounds, Alkenes
Modern Catalytic (Phen)Cu-CF₃, Photoredox Catalysts 2010s-Present d-nb.infowechemglobal.com Radical / Organometallic Arenes (C-H bonds), Boronic Acids

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane as a Scaffold in Chemical Library Synthesis

Spirocyclic scaffolds are of increasing importance in modern drug discovery as they offer a distinct advantage over traditional flat, aromatic systems. bldpharm.comtandfonline.comacs.org Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space. bldpharm.comresearchgate.net This "escape from flatland" leads to an increase in the fraction of sp³-hybridized carbons (Fsp³), a molecular characteristic that correlates with higher clinical success rates. bldpharm.com The incorporation of spirocycles can significantly improve a molecule's physicochemical properties, such as increasing solubility and metabolic stability while decreasing lipophilicity, compared to non-spirocyclic analogues like piperazines or morpholines. tandfonline.com

The 1-azaspiro[3.5]nonane core combines a four-membered azetidine ring with a six-membered cyclohexane (B81311) ring. The azetidine portion provides rigidity and specific exit vectors for substituents, while the cyclohexane allows for various substitution patterns. enamine.net This particular spirocyclic system serves as a valuable building block for creating chemical libraries with high structural diversity and novelty.

The addition of a trifluoromethyl group to this scaffold, creating this compound, further enhances its utility as a building block for medicinal chemistry. The CF₃ group is a well-established bioisostere for other chemical groups and is known to improve key drug-like properties, including:

Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation.

Lipophilicity: The CF₃ group increases lipophilicity, which can improve membrane permeability and cell uptake. nih.gov

Binding Affinity: The electronic properties of the CF₃ group can lead to stronger interactions with biological targets.

By combining the structural benefits of the azaspiro[3.5]nonane scaffold with the property-enhancing effects of the trifluoromethyl group, this compound represents a highly valuable building block. sigmaaldrich.comlifechemicals.com Its use in the synthesis of DNA-Encoded Libraries (DELs) or other high-throughput screening libraries allows for the exploration of novel chemical space. nih.gov The defined three-dimensional structure and desirable physicochemical profile make this scaffold ideal for generating lead compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govtandfonline.com

Table 4: Advantages of this compound as a Library Scaffold

Structural Feature Advantage in Drug Discovery Reference
Spirocyclic Core Provides a rigid, three-dimensional structure with well-defined substituent vectors. bldpharm.comresearchgate.net
High Fsp³ Character Correlates with improved physicochemical properties and higher clinical success rates. bldpharm.com
Azetidine Ring Offers novel exit vectors and is less recognized by metabolic enzymes compared to larger rings. enamine.net
Trifluoromethyl Group Enhances metabolic stability, modulates lipophilicity, and can improve target binding affinity. nih.govnih.gov
Overall Combination Creates a novel, non-planar building block for exploring new chemical space and developing drug candidates with superior ADME properties. tandfonline.comtandfonline.com

Q & A

Q. What are the optimized synthetic routes for 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane, and how do reaction conditions influence yield?

Answer: Synthesis of spirocyclic compounds like this compound typically involves multi-step cyclization or ring-closing strategies. Key methods include:

  • Nucleophilic substitution with trifluoromethyl-containing precursors under anhydrous conditions using bases like NaH or K₂CO₃.
  • Cycloaddition reactions to form the spirocyclic core, followed by trifluoromethylation via Pd-catalyzed cross-coupling (e.g., using CF₃Cu reagents).
    Yield optimization requires precise control of temperature (e.g., -78°C for sensitive intermediates) and solvent polarity (e.g., DMF for polar aprotic conditions). Scaling to multigram quantities involves iterative HPLC purification and monitoring by <sup>19</sup>F NMR to track trifluoromethyl group incorporation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves spirocyclic conformation and confirms trifluoromethyl positioning .
  • 2D NMR (HSQC, HMBC) : Assigns <sup>1</sup>H and <sup>13</sup>C signals, particularly distinguishing axial/equatorial protons in the spiro system.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for detecting isotopic patterns of fluorine (e.g., <sup>19</sup>F vs. natural abundance).
  • IR spectroscopy : Identifies C-F stretches (1000–1300 cm⁻¹) and amine/amide functional groups .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound with biological targets?

Answer:

  • Molecular docking (AutoDock, Schrödinger) : Simulates binding affinity to receptors (e.g., sigma receptors) by analyzing spirocyclic rigidity and trifluoromethyl hydrophobicity.
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over time, focusing on fluorine-mediated van der Waals interactions.
  • QSAR studies : Correlates trifluoromethyl substitution patterns with activity trends in analogs (e.g., EC₅₀ values for enzyme inhibition) .

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic trifluoromethyl compounds?

Answer: Contradictions often arise from assay variability or impurities. Mitigation approaches include:

  • Strict purity thresholds : Use preparative HPLC (≥99% purity) to eliminate byproducts like des-trifluoromethyl analogs.
  • Dose-response standardization : Compare EC₅₀ values across studies using unified protocols (e.g., MTT assays for cytotoxicity).
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. How does the trifluoromethyl group influence the reactivity of this compound in substitution reactions?

Answer: The -CF₃ group:

  • Deactivates the ring : Electron-withdrawing effects reduce nucleophilic substitution rates at adjacent positions.
  • Directs regioselectivity : Favors electrophilic attacks at the azaspiro nitrogen due to inductive stabilization of transition states.
    Experimental validation involves competitive reactions with halogenated analogs and kinetic isotope effect (KIE) studies .

Q. What are the challenges in designing enantioselective syntheses of this compound, and how can they be addressed?

Answer:

  • Chirality control : The spirocyclic core’s rigidity limits dynamic resolution. Solutions include chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen for cyclopropanation).
  • Fluorine-induced racemization : CF₃ groups can destabilize chiral centers. Low-temperature (-40°C) conditions and non-polar solvents (toluene) mitigate this .

Comparative & Methodological Questions

Q. How do structural modifications (e.g., replacing CF₃ with methyl or oxetane) alter the bioactivity of 1-azaspiro[3.5]nonane derivatives?

Answer:

  • CF₃ vs. CH₃ : Trifluoromethyl derivatives show enhanced metabolic stability (t₁/₂ > 2x in microsomes) and higher logP (by ~1.5 units), improving blood-brain barrier penetration.
  • Oxetane incorporation : Increases solubility (e.g., +20% in PBS) but reduces affinity for lipophilic targets like GPCRs.
    Data from SAR studies on sigma receptor ligands highlight these trends .

Q. What in vitro assays are most suitable for evaluating the neuropharmacological potential of this compound?

Answer:

  • Calcium flux assays : Measure modulation of NMDA or AMPA receptors.
  • Radioligand displacement : Quantify binding to serotonin (5-HT₆) or dopamine (D₂) receptors using [³H]-labeled antagonists.
  • Microglial activation assays : Assess anti-inflammatory effects via TNF-α/IL-6 suppression in BV-2 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.